molecular formula C9H11Cl2O2P B11940547 Mesityl dichlorophosphate CAS No. 149864-64-2

Mesityl dichlorophosphate

Katalognummer: B11940547
CAS-Nummer: 149864-64-2
Molekulargewicht: 253.06 g/mol
InChI-Schlüssel: VSLBACCOWAWFEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesityl dichlorophosphate is an organophosphorus compound with the chemical formula C9H11Cl2O2P . It is known for its unique structure, which includes a mesityl group (a derivative of mesitylene) attached to a dichlorophosphate moiety. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mesityl dichlorophosphate can be synthesized through the reaction of mesityl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Mesityl alcohol+POCl3Mesityl dichlorophosphate+HCl\text{Mesityl alcohol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} Mesityl alcohol+POCl3​→Mesityl dichlorophosphate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Mesityl dichlorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alcohol can yield a phosphoric ester, while oxidation can produce phosphoric acid derivatives .

Wissenschaftliche Forschungsanwendungen

Mesityl dichlorophosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which mesityl dichlorophosphate exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This process is crucial in many biochemical pathways, including signal transduction and energy transfer .

Vergleich Mit ähnlichen Verbindungen

  • Methyl dichlorophosphate
  • Ethyl dichlorophosphate
  • Phenyl dichlorophosphate

Comparison: Mesityl dichlorophosphate is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like methyl or ethyl dichlorophosphate. The mesityl group also enhances the compound’s stability and solubility in organic solvents .

Eigenschaften

CAS-Nummer

149864-64-2

Molekularformel

C9H11Cl2O2P

Molekulargewicht

253.06 g/mol

IUPAC-Name

2-dichlorophosphoryloxy-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H11Cl2O2P/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3

InChI-Schlüssel

VSLBACCOWAWFEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)OP(=O)(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.